Actinopyrone B
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Overview
Description
Actinopyrone B is a secondary metabolite produced by actinomycetes, which are a group of bacteria commonly found in soil. It has been found to possess a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Scientific Research Applications
Vasodilating and Antimicrobial Properties
Actinopyrone B, along with its analogs Actinopyrones A and C, exhibits coronary vasodilating activities in anesthetized dogs. These compounds also demonstrate weak antimicrobial activities against certain Gram-positive bacteria and dermatophytes (Yano et al., 1986).
Synthesis and Structural Studies
The total synthesis and structural determination of Actinopyrone A have been achieved, which could be indicative of similar approaches for Actinopyrone B. Such studies are crucial for understanding the chemical nature and potential applications of these compounds (Hosokawa et al., 2006).
Anti-Helicobacter Pylori Agent
Actinopyrone A, closely related to Actinopyrone B, has been synthesized and identified as an anti-Helicobacter pylori agent. This suggests potential applications of Actinopyrone B in combating bacterial infections, particularly Helicobacter pylori (Hosokawa et al., 2008).
Potential Antitumor Properties
A study on actinopyrone derivatives from a deep-sea hydrothermal vent-derived Streptomyces sp. revealed that these compounds, including Actinopyrone B, might have potential as antitumor agents. This is based on the cytotoxicity observed against human cell lines (Zhang et al., 2021).
Molecular Chaperone Regulation
Actinopyrone D, closely related to Actinopyrone B, acts as a downregulator of the molecular chaperone GRP78. This suggests a potential application of Actinopyrone B in regulating molecular chaperones, which are critical in various cellular processes including stress responses and protein folding (Hayakawa et al., 2014).
Biosynthesis and Analogue Production
Research has also focused on the biosynthesis of Actinopyrones and the production of diverse analogues. This research is important for understanding the natural synthesis of these compounds and for potentially creating derivatives with enhanced or specialized properties (Zhang et al., 2022).
properties
CAS RN |
101359-69-7 |
---|---|
Product Name |
Actinopyrone B |
Molecular Formula |
C24H34O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3-methylpyran-4-one |
InChI |
InChI=1S/C24H34O4/c1-8-18(4)24(26)19(5)14-17(3)11-9-10-16(2)12-13-22-20(6)21(25)15-23(27-7)28-22/h8-9,11-12,14-15,19,24,26H,10,13H2,1-7H3/b11-9+,16-12+,17-14+,18-8+ |
InChI Key |
VKAOERDMNZUNBK-AUTRRBDOSA-N |
Isomeric SMILES |
C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C=C(O1)OC)C)/C)O |
SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C=C(O1)OC)C)C)O |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C=C(O1)OC)C)C)O |
synonyms |
actinopyrone B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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